molecular formula C11H10ClFO B1324737 3-Chloro-4-fluorophenyl cyclobutyl ketone CAS No. 898790-88-0

3-Chloro-4-fluorophenyl cyclobutyl ketone

Cat. No. B1324737
M. Wt: 212.65 g/mol
InChI Key: GGIHPGSAKSWCOX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl cyclobutyl ketone is a chemical compound with the CAS Number: 898790-88-0 . It has a molecular weight of 212.65 and its IUPAC name is (3-chloro-4-fluorophenyl) (cyclobutyl)methanone . The compound is a clear yellow oil .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-fluorophenyl cyclobutyl ketone is 1S/C11H10ClFO/c12-9-6-8 (4-5-10 (9)13)11 (14)7-2-1-3-7/h4-7H,1-3H2 . The InChI key is GGIHPGSAKSWCOX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-4-fluorophenyl cyclobutyl ketone is a clear yellow oil . It has a molecular weight of 212.65 .

Scientific Research Applications

Heck Reaction for Aryl Ketones Synthesis

Research demonstrates the utility of Heck reactions in synthesizing aryl ketones, providing a method that could potentially apply to the synthesis of halogenated phenyl cyclobutyl ketones. Heck reactions facilitate the formation of carbon-carbon bonds, essential for constructing complex molecules, including pharmaceuticals and organic materials (Patrick et al., 2008).

Development of Ketamine Derivatives

Research into ketamine derivatives, such as the synthesis of fluorinated analogs, highlights the role of fluorination in modifying pharmacological properties. This suggests that halogenated ketones, including 3-Chloro-4-fluorophenyl cyclobutyl ketone, could be precursors in developing new therapeutic agents (Moghimi et al., 2014).

Synthesis of Cytotoxic Agents

The synthesis of aryl ketones as potential cytotoxic agents indicates the importance of these compounds in medicinal chemistry. Aryl ketones' structural diversity and reactivity make them suitable candidates for synthesizing novel compounds with potential anticancer activity (Mete et al., 2007).

Halogenated Enolates in Organic Synthesis

Research on the sequential chlorination/fluorination of aromatic ketones underscores the utility of halogenated enolates in organic synthesis. This methodology could be applied to synthesize derivatives of 3-Chloro-4-fluorophenyl cyclobutyl ketone for use in various organic transformations (Balaraman et al., 2016).

Structural Analysis of Halogenated Phenyl Compounds

Studies on the crystal structure of benzyl N-(3-chloro-4-fluorophenyl)carbamate provide insights into the molecular geometry and intermolecular interactions of halogenated phenyl compounds. This research can inform the design and synthesis of structurally related compounds for materials science applications (Singh et al., 2011).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHPGSAKSWCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642536
Record name (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorophenyl cyclobutyl ketone

CAS RN

898790-88-0
Record name (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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